molecular formula C15H15ClN2O3S B12171448 6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B12171448
M. Wt: 338.8 g/mol
InChI Key: UHBQXIAUEZHAQY-UHFFFAOYSA-N
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Description

6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with additional functional groups, including a chlorine atom and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes chlorination to introduce the chlorine atom at the 6-position. The next step involves the formation of the oxazino ring through a cyclization reaction, followed by the introduction of the dioxidotetrahydrothiophenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the multi-step synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as alkyl or aryl groups.

Scientific Research Applications

6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dioxidotetrahydrothiophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

3-(6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazin-3-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C15H15ClN2O3S/c16-13-6-10-7-18(11-3-5-22(19,20)8-11)9-21-15(10)14-12(13)2-1-4-17-14/h1-2,4,6,11H,3,5,7-9H2

InChI Key

UHBQXIAUEZHAQY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl

Origin of Product

United States

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